1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one
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Overview
Description
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one is a complex organic compound with significant potential in various scientific fields. This compound is known for its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a pyridinone moiety. Its chemical formula is C21H26N2O3, and it has a molecular weight of 354.45 g/mol .
Preparation Methods
The synthesis of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves several steps. One common method includes the reaction of 4-hydroxy-6-methyl-2-pyridone with 2-bromoethyl diphenylmethyl piperazine under basic conditions. The reaction typically proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the pyridone attacks the bromoethyl group, forming the desired product .
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production costs .
Chemical Reactions Analysis
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones to alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: It is used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
Industry: It is used in the pharmaceutical industry for the synthesis of related compounds and as an intermediate in the production of active pharmaceutical ingredients
Mechanism of Action
The mechanism of action of 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The compound is known to bind to alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, the compound can modulate the activity of downstream signaling pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one can be compared with similar compounds such as:
2-[4-(Diphenylmethyl)piperazin-1-yl]ethoxyacetic acid: This compound shares a similar piperazine structure but differs in its functional groups and overall structure.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also contain a piperazine ring but are structurally distinct due to the presence of benzoimidazole moieties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties .
Biological Activity
The compound 1-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-4-hydroxy-6-methylpyridin-2(1H)-one , also known by its CAS number 6482-11-7, is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H31N3O4 with a molecular weight of approximately 493.6177 g/mol. The compound features a piperazine moiety, which is often associated with various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C27H31N3O4 |
Molecular Weight | 493.6177 g/mol |
Density | 1.267 g/cm³ |
Boiling Point | 658.8 °C at 760 mmHg |
Antitumor Activity
Research indicates that derivatives of piperazine, particularly those containing the diphenylmethyl group, exhibit significant antitumor properties. A study highlighted the efficacy of similar compounds in inhibiting cell proliferation in various cancer cell lines, including breast cancer models (MCF-7 and MDA-MB-231) . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Effects
Compounds with structural similarities have also shown promising antimicrobial activities against various pathogens. For example, studies on piperazine derivatives revealed their effectiveness against bacterial strains and fungi . The specific activity against certain strains suggests potential applications in treating infections.
Central Nervous System Activity
The piperazine framework is often linked to neuroactive compounds. Preliminary studies have suggested that derivatives may possess anxiolytic or antidepressant effects, although detailed investigations are necessary to elucidate these effects fully .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key modifications to the piperazine ring or substituents on the pyridine moiety can significantly alter activity profiles:
- Piperazine Substitution : Variations in substituents on the piperazine ring can enhance binding affinity to specific receptors.
- Pyridine Modifications : Altering hydroxyl or methyl groups on the pyridine ring influences both solubility and bioactivity.
Study on Antitumor Efficacy
A notable case study involved testing a series of piperazine derivatives, including those structurally related to our compound, against breast cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and improved synergistic effects when combined with existing chemotherapeutic agents like doxorubicin .
Neuropharmacological Investigation
In another study focusing on neuropharmacological properties, compounds similar to this compound were evaluated for their effects on neurotransmitter systems. Results suggested potential anxiolytic effects mediated through serotonin receptor modulation .
Properties
Molecular Formula |
C25H27N3O3 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
1-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-4-hydroxy-6-methylpyridin-2-one |
InChI |
InChI=1S/C25H27N3O3/c1-19-16-22(29)17-23(30)28(19)18-24(31)26-12-14-27(15-13-26)25(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16-17,25,29H,12-15,18H2,1H3 |
InChI Key |
RVZQNYLXUBJHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=O)N1CC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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